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Compound of Interest

Compound Name: 4-Bromoisoxazole

Cat. No.: B1274380

Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound with a five-membered aromatic
ring containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a
key structural motif in numerous pharmaceuticals and agrochemicals, making the structural
elucidation of its derivatives critical for research, quality control, and drug development. This
technical guide provides an in-depth analysis of 4-Bromoisoxazole using fundamental
spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). This document outlines detailed experimental
protocols, presents predicted spectral data in structured tables, and illustrates the analytical
workflow and the synergy between these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen
framework of an organic molecule. For 4-Bromoisoxazole (C3H2BrNO), *H and 3C NMR
provide definitive information about its two protons and three carbon atoms.

Disclaimer: Experimental spectral data for 4-Bromoisoxazole is not readily available in public
databases. The data presented below is predicted based on established chemical shift
principles and data from analogous isoxazole structures.

Predicted *H NMR Data
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The 4-Bromoisoxazole structure features two protons attached to the isoxazole ring at
positions 3 and 5. These protons are in different chemical environments and are expected to
appear as distinct singlets, as they are separated by more than three bonds and thus unlikely
to show significant coupling.

Table 1: Predicted *H NMR Data for 4-Bromoisoxazole

Predicted Chemical Shift

Proton Position Multiplicity
(5, ppm)

H-3 ~8.5-8.8 Singlet (s)

H-5 ~8.3-8.6 Singlet (s)

Solvent: CDCIs, Reference: TMS (0 ppm)
Interpretation:

e The protons on the isoxazole ring are significantly deshielded due to the electronegativity of
the ring heteroatoms (N and O) and the aromatic ring current, resulting in chemical shifts in
the downfield region (>8 ppm).

e The proton at the C-3 position is adjacent to the nitrogen atom, while the H-5 proton is
adjacent to the oxygen atom. Their precise chemical shifts can vary, but both are expected to
be sharp singlets.

Predicted *C NMR Data

The molecule contains three distinct carbon atoms. The chemical shifts are influenced by their
hybridization, proximity to heteroatoms, and the attached bromine atom.

Table 2: Predicted 3C NMR Data for 4-Bromoisoxazole
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Carbon Position Predicted Chemical Shift (8, ppm)
C-3 ~155 - 160

C-4 ~95 - 105

C-5 ~150 - 155

Solvent: CDCIs, Reference: TMS (0 ppm)
Interpretation:

e C-3 and C-5: These carbons are bonded to electronegative heteroatoms and are part of a
C=N or C=C bond, leading to significant deshielding and chemical shifts in the 150-160 ppm
range.

e C-4: This carbon is directly attached to the bromine atom. The "heavy atom effect" of
bromine and its electronegativity typically shift the carbon signal to an intermediate range,
predicted here to be between 95 and 105 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring high-quality NMR spectra for a small
organic molecule like 4-Bromoisoxazole.

e Sample Preparation:

o

Accurately weigh 5-10 mg of purified 4-Bromoisoxazole.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean vial. Ensure the sample is fully dissolved.

[¢]

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid
height should be approximately 4-5 cm.

[¢]

Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
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[e]

Insert the NMR tube into the spectrometer's spinner turbine and adjust its position.

o Place the sample into the NMR magnet.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and
symmetrical lock signal.

o ForiH NMR:

Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse.

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds.

Typically, 8 to 16 scans (NS) are sufficient for a sample of this concentration.

o For 3C NMR:

= Acquire a proton-decoupled 3C spectrum.

» Set the spectral width to cover the expected range (e.g., 0-200 ppm).

= Alarger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
needed due to the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

[e]

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

Perform baseline correction to obtain a flat baseline.

[e]

o

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCls at 7.26
ppm for *H, 77.16 ppm for 13C) or an internal standard like TMS to O ppm.
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o Integrate the peaks in the *H spectrum to determine the relative ratio of protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in 4-Bromoisoxazole are the aromatic C-H bonds, the isoxazole

ring system (C=N, C=C, N-O), and the C-Br bond.

Table 3: Predicted Characteristic IR Absorptions for 4-Bromoisoxazole

Wavenumber . . . .

Vibration Type Intensity Functional Group
(cm™)

. Aromatic C-H (on
~3100 - 3150 C-H Stretch Medium . ]
isoxazole ring)

~1600 - 1650 C=N Stretch Medium-Strong Isoxazole Ring
~1450 - 1550 C=C Stretch Medium-Strong Isoxazole Ring
~1350 - 1420 N-O Stretch Strong Isoxazole Ring

C-H Bend (out-of- )
~800 - 900 Strong Aromatic C-H

plane)

| ~550 - 650 | C-Br Stretch | Medium-Strong | Bromoalkane |

Interpretation:

e The presence of a peak above 3000 cm~! is characteristic of C-H bonds on an sp?-

hybridized carbon (the isoxazole ring).[1]

o A series of sharp peaks in the 1450-1650 cm~1 region corresponds to the stretching

vibrations of the C=C and C=N bonds within the aromatic ring system.

e A strong absorption for the N-O bond stretch is a key indicator of the isoxazole core.
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e The C-Br stretching vibration is expected in the low-frequency (fingerprint) region of the
spectrum.[2]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal
sample preparation.[1]

o Background Spectrum Acquisition:

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it with a soft
tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

o In the spectrometer software, initiate the collection of a background spectrum. This
measures the ambient environment (air, CO2, water vapor) and instrument response,
which will be subtracted from the sample spectrum.

o Sample Analysis:

o Place a small amount of solid 4-Bromoisoxazole powder directly onto the center of the
ATR crystal.

o Lower the press arm to apply firm and even pressure to the sample, ensuring good
contact between the powder and the crystal surface.

o Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum
with a good signal-to-noise ratio.

» Data Processing and Cleanup:

o The software will automatically ratio the sample scan against the background scan to
produce the final infrared spectrum in units of transmittance or absorbance.

o If necessary, perform an ATR correction to account for the wavelength-dependent depth of
penetration of the evanescent wave.

o After the measurement, release the press arm, remove the sample powder, and clean the
crystal surface thoroughly as described in step 1.
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The
fragmentation pattern observed upon ionization offers valuable clues about the molecule's
structure.

Predicted Mass Spectrometry Data

For 4-Bromoisoxazole (C3H2BrNO), the molecular weight is approximately 147.96 g/mol . A
key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for 4-Bromoisoxazole

m/z Value (Predicted) lon Identity Notes

Molecular lon (M*). The two
peaks will have a ~1:1

[C3H27°Br4N€0]* | . ) ]
147 | 149 intensity ratio,
[C3H28'Br4N€O]* o .
characteristic of a single
bromine atom.[3]
Loss of hydrogen cyanide from
120/ 122 [M - HCNJ* _
the ring.
Loss of carbon monoxide, a
119/121 [M-CQOJ* common fragmentation for five-
membered rings.
Fragment resulting from loss of
68/70 [CsH2Br]*

the N-O portion.

| 42 | [C2H2N]* | Azirene cation fragment from ring cleavage. |
Interpretation:

e Molecular lon Peaks (m/z 147 and 149): The most critical signal is the molecular ion peak.
Due to the natural isotopic abundance of bromine ("°Br = 50.7%, 81Br = 49.3%), the mass
spectrum will exhibit two peaks of nearly equal height separated by 2 m/z units (M* and
M+2). This is a definitive indicator of the presence of one bromine atom.[4]
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» Fragmentation: The energetically unstable molecular ion will fragment. Common losses from
heterocyclic rings include small, stable neutral molecules like CO and HCN. The
fragmentation pattern helps to confirm the connectivity of the atoms.

Experimental Protocol for Electron lonization (ElI) MS

Electron lonization is a "hard" ionization technique that provides rich fragmentation data, ideal
for structural elucidation of small, volatile molecules.

e Sample Introduction:

o Prepare a dilute solution of 4-Bromoisoxazole in a volatile solvent (e.g., methanol or
dichloromethane).

o The sample can be introduced into the mass spectrometer via a direct insertion probe (for
solids) or through a gas chromatograph (GC-MS) for purified samples. For GC-MS, an
appropriate GC column and temperature program must be selected to ensure the
compound elutes as a sharp peak.

e lonization:

o In the ion source, the vaporized sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).

o This process ejects an electron from the molecule, forming a positively charged radical
molecular ion (M*e).

o Mass Analysis and Detection:

o The newly formed ions (both the molecular ion and any fragment ions) are accelerated out
of the ion source by an electric field.

o The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight tube), which
separates them based on their mass-to-charge ratio (m/z).

o The separated ions strike a detector, which generates a signal proportional to the number
of ions at each m/z value.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1274380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Data Interpretation:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak (M*) and the M+2 peak to confirm the molecular weight

and the presence of bromine.
o Analyze the major fragment ions to deduce the structure and confirm the isoxazole core.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the
complementary nature of the techniques discussed.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

(- Sample Handling A
Purified 4-Bromoisoxazole
Sample Preparation
(Dissolving, Placing on crystal)

\_ /

NMR Tube ATR Crystal GC/Direct Probe
Data Aceuisition

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

Data Analysii‘ & Elucidation

NMR Spectra
(1H, 13C)

IR Spectrum Mass Spectrum

Structure Confirmation

Derived Structural Information

Spectroscopic Techniques

* Molecular Weight
« Elemental Formula (CsH2BrNO)
Y t t .
ass Spectrometry * Presence of Bromine (M+2 Peak)

* Functional Groups Present
IR Spectroscopy (C=N, N-O, C-Br, C-H)
s }

NMR Spectroscopy [ Carbon-Hydrogen Frameworlj

« Connectivity (H-C)
* Number of Protons/Carbons

(*H & 15C)

Confirmed Structure of

4-Bromoisoxazole

© 2025 BenchChem. All rights reserved. 10/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. uanlch.vscht.cz [uanich.vscht.cz]

e 2. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
e 3. 4-Bromoanisole(104-92-7) 1H NMR spectrum [chemicalbook.com]

» 4. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromoisoxazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274380#spectroscopic-data-analysis-of-4-
bromoisoxazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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